molecular formula C12H9NO B130765 2-Dibenzofuranamine CAS No. 3693-22-9

2-Dibenzofuranamine

Cat. No.: B130765
CAS No.: 3693-22-9
M. Wt: 183.21 g/mol
InChI Key: FFYZMBQLAYDJIG-UHFFFAOYSA-N
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Description

2-Dibenzofuranamine, also known as dibenzo[b,d]furan-2-amine, is a polycyclic aromatic compound with the molecular formula C₁₂H₉NO. It is a derivative of dibenzofuran, where an amino group is attached to the second position of the dibenzofuran ring. This compound is known for its applications in the synthesis of dyes and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dibenzofuranamine can be synthesized through various methods. One common approach involves the reaction of benzo derivatives. For example, dibenzofuran can be synthesized through the oxidation of aromatic alcohols or the addition reaction of aromatic ketones . The specific conditions for these reactions can vary, but they typically involve the use of oxidizing agents or catalysts to facilitate the formation of the dibenzofuran ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form, ranging from white to green powder or crystals .

Chemical Reactions Analysis

Types of Reactions

2-Dibenzofuranamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce a wide range of substituted dibenzofuranamines .

Comparison with Similar Compounds

2-Dibenzofuranamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its amino group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

dibenzofuran-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYZMBQLAYDJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4039239
Record name 2-Aminodiphenylene oxide
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3693-22-9
Record name 2-Dibenzofuranamine
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Record name 2-Dibenzofuranamine
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Record name 2-DIBENZOFURANAMINE
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Record name 2-Dibenzofuranamine
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Record name 2-DIBENZOFURANAMINE
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Synthesis routes and methods

Procedure details

In a Parr hydrogenation bottle, 10% Pd/C (0.77 g, 0.724 mmol) was added and the bottle purged with nitrogen. Next 2-nitrodibenzo[b,d]furan (15 g, 44.3 mmol) in 180 mL of ethyl acetate was added and the mixture was hydrogenated on a Parr Hydrogenator until no more hydrogen is taken up by the solution. The catalyst was filtered off through Celite and washed with ethyl acetate. The filtrate was evaporated and pre-absorbed onto Celite. The Celite mixture was purified using a Varian 400 g column eluting with dichloromethane. 10.9 g of product was obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.77 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do substituted 2-dibenzofuranamines exert their therapeutic effect on migraine?

A1: The research paper highlights that specific substituted 2-dibenzofuranamines act as 5-HT1F receptor agonists []. While the exact mechanism of action in migraine is not fully elucidated in the paper, 5-HT1F receptor agonists are believed to work by inhibiting the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. This inhibition of CGRP release helps to prevent the dilation and inflammation of blood vessels in the brain, which are key events in the development of migraine headaches.

Q2: What is the relationship between the chemical structure of 2-dibenzofuranamines and their activity as 5-HT1F receptor agonists?

A2: The paper emphasizes the Structure-Activity Relationship (SAR) of substituted 2-dibenzofuranamines, indicating that modifications at the 8-position of 1,2,3,4-tetrahydro-2-dibenzofuranamines and the 9-position of 2-aminocyclohepta[b]benzofurans significantly influence their binding affinity and selectivity for the 5-HT1F receptor []. The study explores various substituents at these positions, including alkyl groups, halogens, and aromatic rings, to identify structural features that enhance their potency and selectivity as 5-HT1F agonists.

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